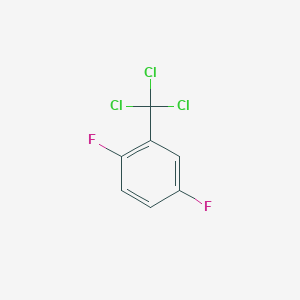
1,4-Difluoro-2-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl3F2 and a molecular weight of 231.46 g/mol . This compound is characterized by the presence of two fluorine atoms and a trichloromethyl group attached to a benzene ring. It is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of 1,4-Difluoro-2-(trichloromethyl)benzene typically involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions often include the use of hydrogen fluoride in the presence of a catalyst such as antimony pentachloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
化学反応の分析
1,4-Difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and trichloromethyl) on the benzene ring.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium methoxide and bases like potassium tert-butoxide.
科学的研究の応用
1,4-Difluoro-2-(trichloromethyl)benzene is utilized in various scientific research applications:
作用機序
The mechanism by which 1,4-Difluoro-2-(trichloromethyl)benzene exerts its effects is primarily through its interactions with molecular targets in biochemical pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins . These interactions can modulate the activity of target proteins, leading to changes in cellular processes.
類似化合物との比較
1,4-Difluoro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,4-Difluorobenzene: Lacks the trichloromethyl group, making it less reactive in certain substitution reactions.
1,4-Bis(trichloromethyl)benzene: Contains two trichloromethyl groups, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine and trichloromethyl groups, which confer specific reactivity and interaction capabilities that are valuable in both research and industrial applications.
特性
CAS番号 |
847744-21-2 |
|---|---|
分子式 |
C7H3Cl3F2 |
分子量 |
231.4 g/mol |
IUPAC名 |
1,4-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H |
InChIキー |
DQJUBNZQEHUYMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(Cl)(Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



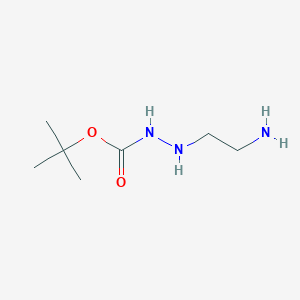

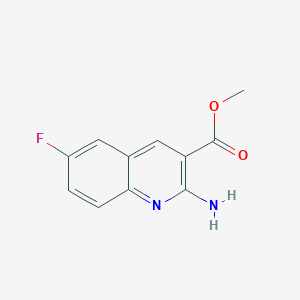

![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
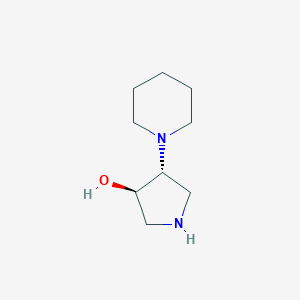
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)
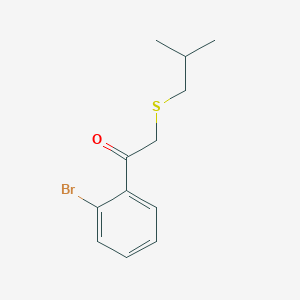
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)

![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
